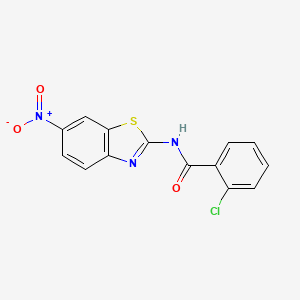

2-氯-N-(6-硝基-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

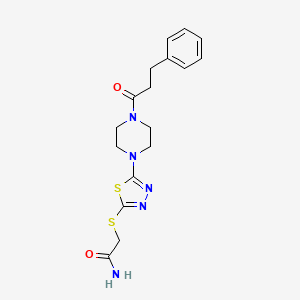

2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H8ClN3O3S and its molecular weight is 333.75. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和结构表征

像2-氯-N-(6-硝基-1,3-苯并噻唑-2-基)苯甲酰胺这样的前体的结构表征对于合成新的抗结核病药物候选化合物和其他治疗剂至关重要。Richter等人(2021年)描述了相关化合物的分子结构,强调它们在开发治疗结核病新药物方面的重要性(Richter et al., 2021)。

抗微生物应用

对苯并噻唑衍生物的抗微生物性能进行研究,包括与2-氯-N-(6-硝基-1,3-苯并噻唑-2-基)苯甲酰胺相关的化合物,证明它们对一系列细菌和真菪菌菌株的有效性。Obasi等人(2014年)合成并评估了N-(苯并噻唑-2-基)-2-硝基苯磺酰胺及其金属配合物的抗微生物活性,为类似化合物在对抗多耐药细菌感染中的潜在用途提供了见解(Obasi et al., 2014)。

抗癌和抗增殖性能

对苯并噻唑衍生物进行抗癌和抗增殖性能的探索取得了令人鼓舞的结果。研究表明,这些化合物对各种癌细胞系表现出显著的细胞毒性,暗示它们在开发新的癌症治疗方面的潜力。Zablotskaya等人(2013年)合成了一系列苯并噻唑衍生物,并评估了它们的精神药理学、抗炎和细胞毒性活性,揭示了可能有益于癌症治疗的特定活性组合(Zablotskaya et al., 2013)。

缓蚀

苯并噻唑衍生物还被研究用于其缓蚀性能,特别是在保护金属免受酸性环境中腐蚀方面。这种应用对于延长各种行业中金属结构和组件的寿命至关重要。Pandey等人(2018年)合成了包括苯甲酰胺-2-氯-4-硝基苯甲酸在内的化合物,并研究了它们作为对轻钢的缓蚀剂的有效性,展示了高缓蚀效率(Pandey et al., 2018)。

作用机制

Target of Action

Similar benzothiazole derivatives have been shown to inhibit cyclo-oxygenase (cox) enzymes, specifically cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

, benzothiazole derivatives are generally known to inhibit the COX-2 enzyme. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain .

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain .

生化分析

Biochemical Properties

2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are key mediators of inflammation . Additionally, 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can bind to specific proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action.

Cellular Effects

The effects of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it can affect the expression of genes involved in inflammation and immune response, thereby modulating the cellular environment .

Molecular Mechanism

At the molecular level, 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, enzyme activity, and protein function . For instance, the compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in disease modulation.

属性

IUPAC Name |

2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3S/c15-10-4-2-1-3-9(10)13(19)17-14-16-11-6-5-8(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPLAIUNMXJZHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)

![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2407595.png)

![1-(3,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2407598.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2407600.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)

![3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2407603.png)

![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)